molecular formula C18H21N3O3 B243648 N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide

N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide

Cat. No. B243648
M. Wt: 327.4 g/mol
InChI Key: QRGHMPBKGFTKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide, also known as Fura-2, is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism of Action

N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide works by binding to calcium ions and undergoing a conformational change that results in a shift in its fluorescence emission spectrum. This shift in fluorescence can be used to measure changes in intracellular calcium levels in real-time, making it a valuable tool for studying calcium signaling pathways in cells.
Biochemical and Physiological Effects:
N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide has been shown to have minimal effects on cellular function and viability, making it a safe and reliable tool for studying calcium signaling pathways in cells. However, prolonged exposure to high concentrations of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide can lead to cytotoxicity and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide in laboratory experiments is its high selectivity for calcium ions, allowing for precise measurements of intracellular calcium levels. Additionally, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide has a high signal-to-noise ratio, making it a sensitive tool for detecting changes in calcium signaling pathways. However, one limitation of using N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide is its relatively short half-life, requiring frequent reapplication in experiments.

Future Directions

There are several potential future directions for the use of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide in scientific research. One area of interest is the development of new fluorescent calcium indicators with improved selectivity and sensitivity. Additionally, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide could be used in conjunction with other calcium indicators to investigate complex calcium signaling pathways in cells. Finally, N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide could be used in combination with other techniques such as optogenetics and electrophysiology to investigate the role of calcium in neural circuits and behavior.

Synthesis Methods

The synthesis of N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide involves the reaction of 4-(2-furyl)-1-piperazinyl propionyl chloride with 2-aminophenyl-4-(2-furyl)-1-piperazinyl ketone in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide.

Scientific Research Applications

N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide has been widely used in scientific research for its ability to selectively bind to calcium ions, making it a valuable tool for studying calcium signaling pathways in cells. This compound has been used in various fields such as neuroscience, physiology, and pharmacology to investigate the role of calcium in cellular processes such as muscle contraction, neurotransmitter release, and gene expression.

properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-2-17(22)21-11-9-20(10-12-21)15-7-4-3-6-14(15)19-18(23)16-8-5-13-24-16/h3-8,13H,2,9-12H2,1H3,(H,19,23)

InChI Key

QRGHMPBKGFTKNJ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CO3

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CO3

Origin of Product

United States

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